

structure and function of adenosine 5'-diphosphate

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Compound of Interest

Compound Name: Adenosine 5'-diphosphate

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An In-depth Technical Guide to **Adenosine 5'-Diphosphate** (ADP): Structure, Function, and Experimental Analysis

Introduction

Adenosine 5'-diphosphate (ADP) is a pivotal organic compound essential to the bioenergetics and signal transduction of all known life forms. As a core component of the cell's energy cycle, it is the product of adenosine triphosphate (ATP) hydrolysis, a reaction that releases energy to drive countless metabolic processes. Beyond its role in energy transfer, ADP is a critical extracellular signaling molecule, acting as an agonist for purinergic receptors. Its most prominent signaling function is in hemostasis and thrombosis, where it serves as a potent activator of platelets, initiating and amplifying the process of platelet aggregation to form a clot. This technical guide provides a comprehensive overview of the molecular structure of ADP, its core functions in cellular energetics and platelet activation, detailed signaling pathways, and key experimental protocols for its study, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Adenosine 5'-diphosphate is a purine ribonucleoside 5'-diphosphate. Its structure is composed of three distinct chemical moieties:

- Adenine: A purine nucleobase.

- Ribose: A five-carbon pentose sugar.
- Diphosphate Group: Two phosphate groups linked together in a pyrophosphate chain.

The adenine base is attached to the 1' carbon of the ribose sugar, forming the adenosine nucleoside. The diphosphate group is esterified to the 5' carbon of the ribose sugar.

Table 1: Chemical and Physical Properties of ADP

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₁₅ N ₅ O ₁₀ P ₂	[1]
Molar Mass	427.20 g/mol	[1]
IUPAC Name	[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate	[2]
CAS Number	58-64-0	[3]
Physical Form	White, fine powder/solid	[2][3]

Core Functions

ADP's functions are broadly categorized into two main areas: cellular energy metabolism and purinergic signaling.

Role in Cellular Energetics: The ATP-ADP Cycle

The most fundamental role of ADP is its participation in the storage and transfer of energy within the cell. Cellular processes that require energy derive it from the hydrolysis of ATP to ADP and inorganic phosphate (Pi), a reaction catalyzed by ATPase enzymes. This conversion releases approximately 30.5 kJ/mol of energy.



Conversely, the energy captured from the breakdown of nutrients during cellular respiration (e.g., glycolysis and oxidative phosphorylation) is used to re-phosphorylate ADP back to ATP, a process catalyzed by ATP synthases. This continuous recycling ensures a constant supply of ATP to meet the cell's energy demands.

Role in Hemostasis and Thrombosis: Platelet Activation

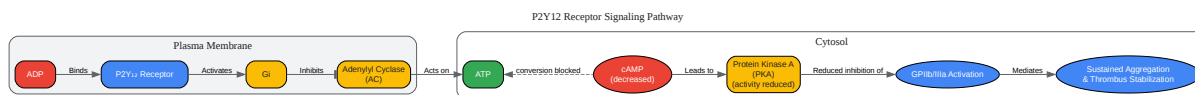
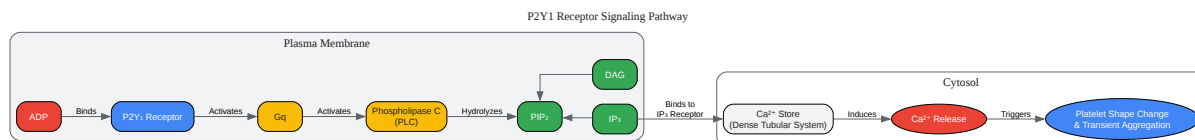
ADP is a key agonist in platelet activation, a process central to blood clotting.[4] When a blood vessel is injured, platelets are recruited to the site and release ADP from their dense granules.[5] This released ADP then acts in an autocrine and paracrine fashion, binding to specific purinergic receptors on the surface of other platelets to amplify the activation signal and promote aggregation, ultimately leading to the formation of a stable hemostatic plug.[5][6]

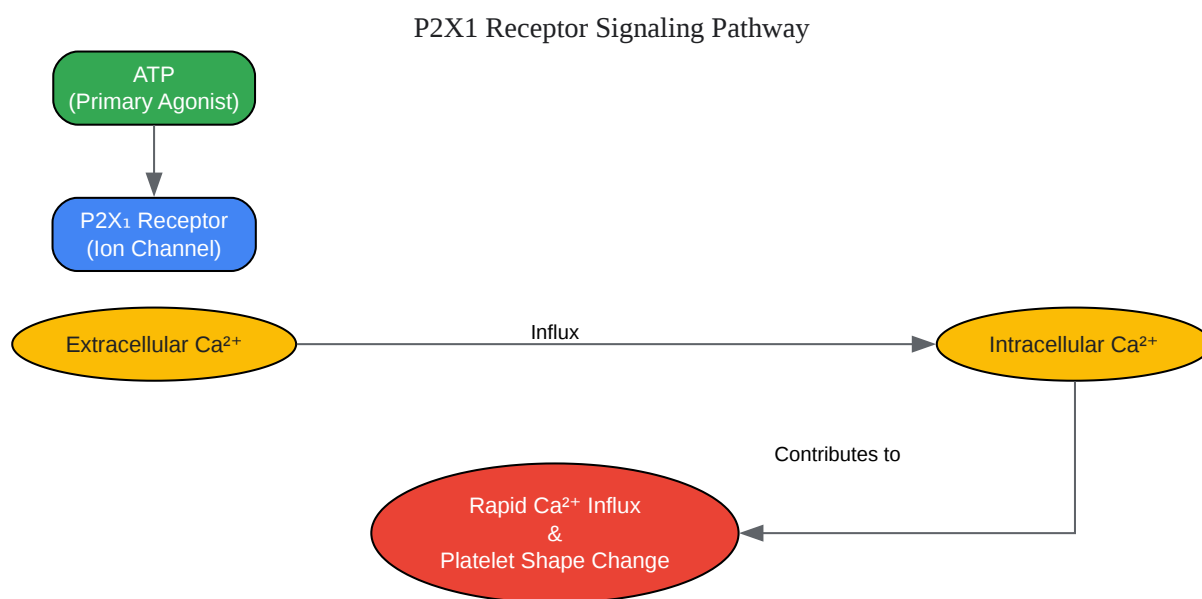
ADP Receptors and Signaling Pathways

ADP exerts its signaling effects by binding to and activating three main subtypes of P2 purinergic receptors on the platelet surface: two G protein-coupled receptors (GPCRs), P2Y₁ and P2Y₁₂, and one ligand-gated ion channel, P2X₁. [2][7] The coordinated action of these receptors is essential for a full platelet response.

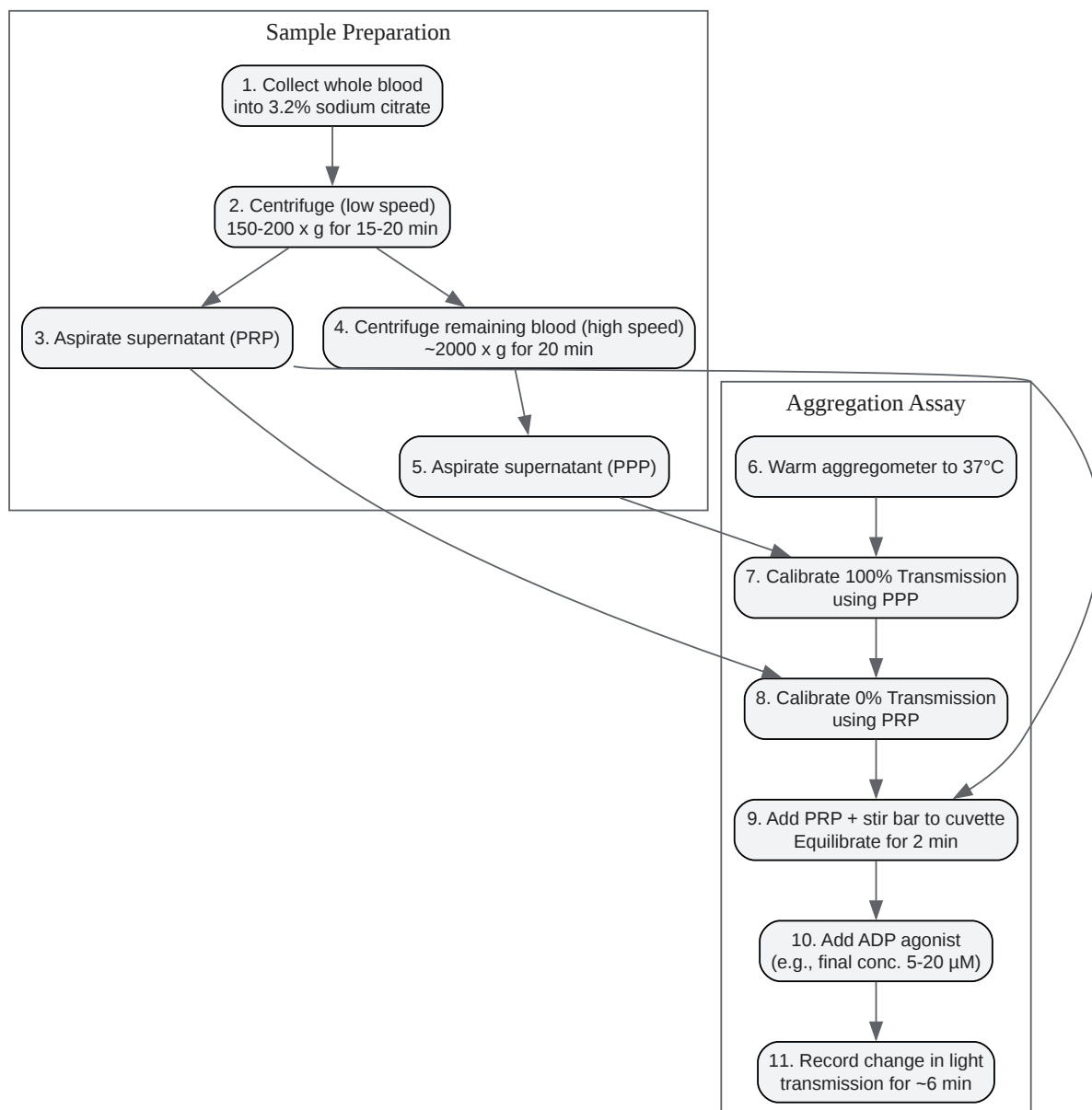
P2Y₁ Receptor Pathway

The P2Y₁ receptor is coupled to the Gq family of G proteins.[8] Upon ADP binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). [7][9] IP₃ binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca²⁺ into the cytoplasm.[7] This rise in intracellular calcium is a primary trigger for platelet shape change and initiates a weak, transient phase of aggregation.[7][10]





LTA Experimental Workflow

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